molecular formula C14H7F4NO B6377081 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261918-50-6

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6377081
CAS RN: 1261918-50-6
M. Wt: 281.20 g/mol
InChI Key: ZNZROLQGFWOSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (CFTFP) is a chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in various organic synthesis reactions, providing a source of aryl fluorides. CFTFP is also used in the synthesis of biologically active compounds, such as drugs and agrochemicals. Additionally, it is used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is widely used in scientific research, particularly in the synthesis of drugs and agrochemicals. It is also used as a catalyst in the synthesis of polymers. Additionally, 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be used in the synthesis of biologically active compounds, such as antibiotics, hormones, and other pharmaceuticals.

Mechanism of Action

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% acts as a nucleophile in organic synthesis reactions, attacking electrophilic centers in the substrate molecules. This reaction results in the formation of a new bond between the substrate and the 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% molecule, forming a new product.
Biochemical and Physiological Effects
2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been shown to have minimal toxicity in laboratory animals, with no significant adverse effects observed. Additionally, it has been shown to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a relatively inexpensive and readily available chemical, making it an attractive option for laboratory experiments. Additionally, it is relatively easy to use and has a high yield in organic synthesis reactions. However, 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is not suitable for use in reactions involving aqueous solvents or high temperatures.

Future Directions

There are a number of potential future applications for 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%. These include the synthesis of new drugs and agrochemicals, as well as the use of 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% as a catalyst in the synthesis of polymers and other materials. Additionally, 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% could be explored as a potential source of aryl fluorides in other organic synthesis reactions. Furthermore, 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% could be investigated as a potential reagent in the synthesis of new biologically active compounds.

Synthesis Methods

2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 4-chloro-2-fluoro-3-trifluoromethylphenol (CFTM) and potassium cyanide in the presence of an aqueous solvent. The reaction is conducted at a temperature of 60-80°C for a period of 2-3 hours. The reaction produces 2-Cyano-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% in a yield of 80-90%.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZROLQGFWOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684964
Record name 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-50-6
Record name 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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